2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide
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Overview
Description
2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities, including anticancer, antiemetic, and anti-inflammatory properties . This compound is characterized by the presence of a nitro group, a phenylbutan-2-ylideneamino group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide typically involves the condensation of 2-nitrobenzoyl chloride with 4-phenylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like toluene . The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-amino-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Hydrolysis: 2-nitrobenzoic acid and 4-phenylbutan-2-amine.
Scientific Research Applications
2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide core can inhibit specific enzymes or receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide .
- N-alkylated 2-nitrobenzamides .
- N-acyl-2-nitrobenzamides .
Uniqueness
2-nitro-N'-(1-methyl-3-phenylpropylidene)benzohydrazide is unique due to its specific structural features, such as the presence of the phenylbutan-2-ylideneamino group, which can impart distinct biological activities and chemical reactivity compared to other benzamides .
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-13(11-12-14-7-3-2-4-8-14)18-19-17(21)15-9-5-6-10-16(15)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-13- |
InChI Key |
KQYWPTWMBRPYPZ-AQTBWJFISA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CCC2=CC=CC=C2 |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])CCC2=CC=CC=C2 |
Origin of Product |
United States |
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